molecular formula C10H12N4O2 B12761507 N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine CAS No. 84858-91-3

N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine

Cat. No.: B12761507
CAS No.: 84858-91-3
M. Wt: 220.23 g/mol
InChI Key: VZZKGEOAKJMEIV-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine is a chemical compound with a complex structure that includes a pyrrolidine ring and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine typically involves multi-step reactions. One common method includes the reaction of 1-methyl-2-pyrrolidinone with 5-nitro-2-chloropyridine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(1-Methyl-2-pyrrolidinylidene)-5-amino-2-pyridinamine .

Scientific Research Applications

N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-2-pyrrolidinylidene)-N’-phenyl-1-pyrrolidinecarboximidamide
  • Phenformin
  • Buformin
  • Metformin

Uniqueness

N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a nitro group attached to a pyridine ring.

Biological Activity

N-(1-Methyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine, also known by its CAS number 3069519, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₀H₁₂N₄O₂
  • Molecular Weight : 224.23 g/mol
  • IUPAC Name : this compound

The compound features a nitro group (-NO₂) attached to a pyridine ring, which is known to enhance biological activity through various mechanisms.

1. Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA. Research indicates that derivatives with nitro groups exhibit activity against a range of pathogens, including bacteria and protozoa. For instance, similar compounds have been shown to be effective against Helicobacter pylori and Mycobacterium tuberculosis .

2. Anticancer Properties

The potential anticancer activity of nitro derivatives is attributed to their ability to induce apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures can inhibit tumor growth by disrupting cellular processes and inducing oxidative stress . The exact pathways involved may include the modulation of signaling pathways such as NF-kB and MAPK.

3. Anti-inflammatory Effects

Nitro compounds have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This action can lead to reduced production of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialDNA damage via reactive intermediates from nitro reduction ,
AnticancerInduction of apoptosis and oxidative stress
Anti-inflammatoryInhibition of COX and iNOS

Case Study: Antimicrobial Efficacy

A study focusing on nitro derivatives demonstrated that compounds with a similar structure to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent activity .

Case Study: Anti-cancer Activity

In another investigation, a series of nitro-substituted pyridine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain compounds led to a reduction in cell viability by over 70% at concentrations as low as 10 µM, supporting the hypothesis that the nitro group enhances anticancer activity through specific cellular interactions .

Properties

CAS No.

84858-91-3

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

1-methyl-N-(5-nitropyridin-2-yl)pyrrolidin-2-imine

InChI

InChI=1S/C10H12N4O2/c1-13-6-2-3-10(13)12-9-5-4-8(7-11-9)14(15)16/h4-5,7H,2-3,6H2,1H3

InChI Key

VZZKGEOAKJMEIV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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